

Spectroscopic Characterization of H-Trp-OMe HCl: A Technical Guide

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Compound of Interest

Compound Name: *H-Tpi-ome hcl*

Cat. No.: *B1626086*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for L-Tryptophan methyl ester hydrochloride (H-Trp-OMe HCl), a key intermediate in peptide synthesis and a significant compound in pharmaceutical research. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for H-Trp-OMe HCl, providing a clear and concise reference for researchers.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts of H-Trp-OMe HCl

| Chemical Shift (ppm) | Multiplicity | Assignment |
|----------------------|--------------|------------------------------|
| 11.2 | s | Indole N-H |
| 8.81 | br s | NH ₃ ⁺ |
| 7.54 | d | Ar-H |
| 7.39 | d | Ar-H |
| 7.28 | s | Ar-H (indole C2-H) |
| 7.09 | t | Ar-H |
| 7.01 | t | Ar-H |
| 4.19 | t | α-CH |
| 3.63 | s | OCH ₃ |
| 3.39 - 3.33 | m | β-CH ₂ |

Solvent: DMSO-d₆, Frequency: 400 MHz

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts of Tryptophan methyl ester

| Chemical Shift (ppm) | Assignment |
|----------------------|--------------------------|
| 170.4 | C=O |
| 136.4 | Ar-C |
| 126.5 | Ar-C |
| 125.4 | Ar-CH |
| 122.3 | Ar-CH |
| 119.6 | Ar-CH |
| 118.1 | Ar-CH |
| 112.1 | Ar-CH |
| 106.0 | Ar-C |
| 53.7 | α -CH |
| 53.4 | OCH ₃ |
| 25.7 | β -CH ₂ |

Note: Data for the free base, Tryptophan methyl ester. The chemical shifts for the hydrochloride salt are expected to be similar.

IR Spectroscopy Data

Table 3: Key IR Absorption Bands for L-Tryptophan methyl ester

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|------------|---|
| 3400 | Strong | N-H stretch (indole) |
| ~3000 | Strong, br | N-H stretch (NH ₃ ⁺) |
| 2900 | Medium | C-H stretch (aliphatic) |
| 1751 | Strong | C=O stretch (ester) |
| 1600 | Medium | C=C stretch (aromatic) |

Note: Data is for L-tryptophan methyl ester. The hydrochloride salt is expected to show a broad absorption around 3000 cm^{-1} for the ammonium salt and a potential shift in the carbonyl peak.

Mass Spectrometry Data

Table 4: Mass Spectrometry Data for H-Trp-OMe HCl

| m/z | Relative Intensity (%) | Assignment |
|-------|------------------------|--|
| 218.0 | 6.6 | $[M-HCl+H]^+$ (Molecular ion of the free base) |
| 130.0 | 100.0 | $[M-HCl-C_4H_5NO_2]^+$ (Indole fragment) |

Ionization Method: Electron Ionization (EI), 75 eV

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of H-Trp-OMe HCl.

Instrumentation: Bruker Avance 400 MHz spectrometer.

Sample Preparation:

- Weigh approximately 10 mg of H-Trp-OMe HCl into a clean, dry NMR tube.
- Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6).
- Cap the NMR tube and gently vortex until the sample is fully dissolved.

^1H NMR Acquisition Parameters:

- Pulse Program: zg30

- Number of Scans: 16
- Receiver Gain: Auto
- Acquisition Time: 4.0 seconds
- Relaxation Delay: 1.0 second
- Spectral Width: 20 ppm
- Temperature: 298 K

¹³C NMR Acquisition Parameters:

- Pulse Program: zgpg30
- Number of Scans: 1024
- Receiver Gain: Auto
- Acquisition Time: 1.2 seconds
- Relaxation Delay: 2.0 seconds
- Spectral Width: 220 ppm
- Temperature: 298 K

Data Processing: The raw data is Fourier transformed, phase corrected, and baseline corrected using the instrument's software. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in H-Trp-OMe HCl.

Instrumentation: FT-IR spectrometer with a diamond ATR accessory.

Sample Preparation: A small amount of the solid H-Trp-OMe HCl is placed directly onto the ATR crystal. The anvil is lowered to ensure good contact between the sample and the crystal.

Acquisition Parameters:

- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32
- Mode: Transmittance

Data Processing: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of H-Trp-OMe HCl.

Instrumentation: Mass spectrometer with an Electron Ionization (EI) source.

Sample Introduction: The sample is introduced via a direct insertion probe.

Acquisition Parameters:

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 75 eV
- Mass Range: 50 - 500 m/z
- Source Temperature: 200 °C

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like H-Trp-OMe HCl.

Caption: General workflow for the spectroscopic analysis of H-Trp-OMe HCl.

- To cite this document: BenchChem. [Spectroscopic Characterization of H-Trp-OMe HCl: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1626086#spectroscopic-data-nmr-ir-ms-of-h-trp-ome-hcl\]](https://www.benchchem.com/product/b1626086#spectroscopic-data-nmr-ir-ms-of-h-trp-ome-hcl)

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